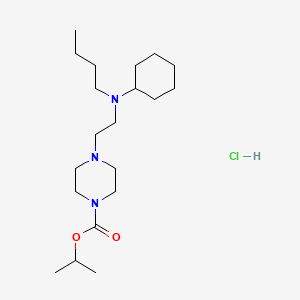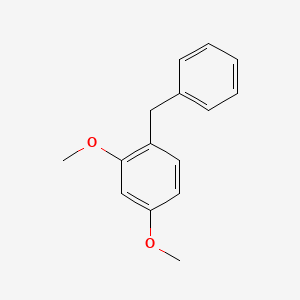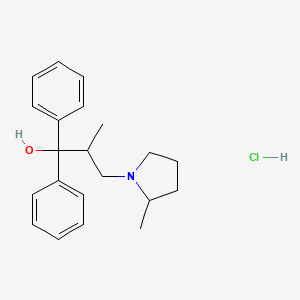
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to two phenyl groups, a methyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzophenone with methylmagnesium bromide to form 1,1-diphenyl-2-methylpropan-1-ol. This intermediate is then reacted with 5-methylpyrrolidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols .
科学的研究の応用
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenyl and pyrrolidinyl groups may also interact with hydrophobic regions of proteins, affecting their activity .
類似化合物との比較
Similar Compounds
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: Similar structure but with a morpholino group instead of a pyrrolidinyl group.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit diverse biological activities.
Uniqueness
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is unique due to the presence of both phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
35632-65-6 |
|---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC名 |
2-methyl-3-(2-methylpyrrolidin-1-yl)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-17(16-22-15-9-10-18(22)2)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,17-18,23H,9-10,15-16H2,1-2H3;1H |
InChIキー |
AOKIFYGYXTWJJY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


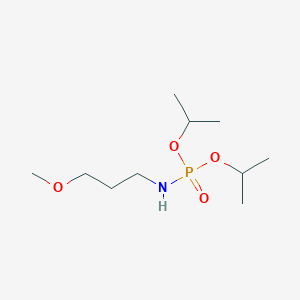



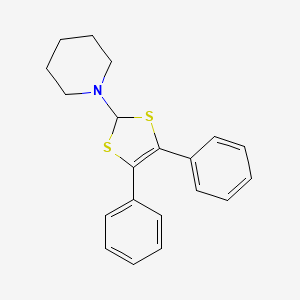

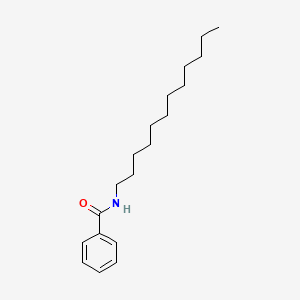

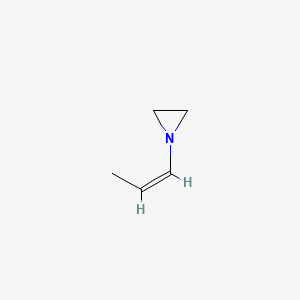
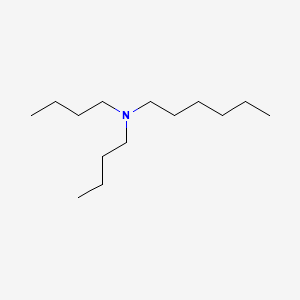
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
